4-Ethoxy-3-ethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-ethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-8-7-9(11)5-6-10(8)12-4-2/h5-7H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYPIDOVPGLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532659 | |
| Record name | 4-Ethoxy-3-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29175-49-3 | |
| Record name | 4-Ethoxy-3-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00532659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethoxy 3 Ethylaniline
Retrosynthetic Analysis of 4-Ethoxy-3-ethylaniline
A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection points are the carbon-nitrogen bond of the aniline (B41778) group and the carbon-carbon bonds of the ethyl and ethoxy substituents on the aromatic ring.
One common strategy involves the late-stage introduction of the amino group. This can be achieved through the reduction of a corresponding nitroaromatic precursor, 4-ethoxy-3-ethyl-1-nitrobenzene. This precursor can be synthesized through the nitration of 1-ethoxy-2-ethylbenzene.
Alternatively, the aniline can be constructed through coupling reactions. For instance, a Buchwald-Hartwig amination could couple ammonia (B1221849) or an ammonia equivalent with a suitably substituted aryl halide, such as 1-bromo-4-ethoxy-3-ethylbenzene. Similarly, an Ullmann condensation could be employed to form the C-N bond.
Another approach focuses on building the substituted benzene (B151609) ring. This could involve the functionalization of a simpler aniline derivative. For example, Friedel-Crafts alkylation or acylation followed by reduction could introduce the ethyl group onto an ethoxy-substituted aniline.
Finally, a less common but plausible route is the decarboxylation of a corresponding aminobenzoic acid, specifically 4-ethoxy-3-ethylanthranilic acid.
These retrosynthetic pathways highlight the versatility of modern organic synthesis in accessing target molecules like this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.
Established Chemical Pathways for Aniline Derivative Synthesis
The synthesis of aniline derivatives is a cornerstone of organic chemistry, with numerous established methods applicable to the preparation of this compound. These methods offer a range of strategies, from the reduction of nitro compounds to sophisticated cross-coupling reactions.
Reductive Methods for Nitroaromatic Precursors
The reduction of nitroaromatic compounds is a classic and widely used method for the synthesis of anilines. In the context of this compound, the corresponding precursor, 4-ethoxy-5-ethyl-2-nitroaniline, can be reduced to the target molecule. evitachem.com This transformation can be achieved using various reducing agents.
Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. quora.com Chemical reduction methods are also effective. For instance, metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid can be used. evitachem.com
| Reducing Agent | Catalyst/Conditions | Precursor | Product |
| Hydrogen Gas | Palladium on Carbon (Pd/C) | 4-Ethoxy-3-ethylnitrobenzene | This compound |
| Iron Powder | Hydrochloric Acid | 4-Ethoxy-5-ethyl-2-nitroaniline | 4-Ethoxy-5-ethyl-1,2-diaminobenzene |
This table presents common reductive methods for the synthesis of aniline derivatives.
A key advantage of this method is the often high yield and the ready availability of nitroaromatic starting materials, which can be prepared through the nitration of the corresponding aromatic hydrocarbon.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a direct route to anilines from aryl halides or triflates. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl electrophile. wikipedia.org For the synthesis of this compound, this would involve the reaction of an ammonia equivalent with a 4-ethoxy-3-ethyl-substituted aryl halide.
The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. ntnu.no The choice of ligand is crucial and has evolved over time, with sterically hindered and electron-rich phosphines often providing the best results. wikipedia.org
| Catalyst System | Aryl Halide | Amine Source | Product |
| Pd(OAc)₂ / Ligand | 1-Bromo-4-ethoxy-3-ethylbenzene | Ammonia | This compound |
| Pd₂(dba)₃ / Ligand | 1-Iodo-4-ethoxy-3-ethylbenzene | Benzophenone imine (ammonia surrogate) | This compound |
This table illustrates the application of the Buchwald-Hartwig amination for aniline synthesis.
The Buchwald-Hartwig amination is valued for its functional group tolerance and broad substrate scope, making it a versatile method for the synthesis of complex aniline derivatives. wikipedia.orgnih.gov
Ullmann Condensation Approaches
The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made this method more practical. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, an Ullmann condensation could be employed to couple an ammonia source with a 4-ethoxy-3-ethyl-substituted aryl halide.
The classic Ullmann reaction often uses stoichiometric amounts of copper powder at high temperatures. wikipedia.org More recent protocols utilize soluble copper catalysts, often in the presence of ligands such as diamines or amino acids, which allow for milder reaction conditions. beilstein-journals.orgresearchgate.net
| Copper Source | Ligand | Aryl Halide | Amine Source |
| Copper(I) Iodide | 1,10-Phenanthroline | 1-Iodo-4-ethoxy-3-ethylbenzene | Ammonia |
| Copper Powder | None | 1-Bromo-4-ethoxy-3-ethylbenzene | Aqueous Ammonia |
This table provides examples of Ullmann condensation conditions for aniline synthesis.
While sometimes superseded by palladium-catalyzed methods, the Ullmann condensation remains a valuable tool, particularly for certain substrates or when cost is a primary concern.
Direct Reductive Amination Strategies
Direct reductive amination is a one-pot procedure that combines a carbonyl compound with an amine in the presence of a reducing agent to form a new amine. masterorganicchemistry.com While typically used to alkylate amines, it can be adapted for the synthesis of anilines from specific precursors. For instance, a cyclohexenone derivative could be reductively aminated to form an aniline.
The process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity. masterorganicchemistry.com
| Carbonyl Precursor | Amine | Reducing Agent | Product |
| 4-Ethoxy-3-ethylcyclohex-2-en-1-one | Ammonia | NaBH₃CN | This compound |
| 4-Ethoxy-3-ethylbenzaldehyde | Hydroxylamine, then reduction | H₂/Pd-C | This compound |
This table outlines potential direct reductive amination strategies.
This method offers the advantage of a one-pot reaction, which can improve efficiency and reduce waste. However, the availability of the required carbonyl precursors can be a limiting factor.
Decarboxylation of Aminobenzoic Acids
The decarboxylation of aminobenzoic acids provides a direct route to aniline and its derivatives. youtube.com This reaction involves heating the aminobenzoic acid, often in the presence of a catalyst, to eliminate carbon dioxide. google.comgoogle.com For the synthesis of this compound, the corresponding precursor would be 2-amino-4-ethoxy-5-ethylbenzoic acid.
The reaction conditions for decarboxylation can vary. Thermal decarboxylation can be performed neat or in a high-boiling solvent. youtube.com In some cases, a catalyst such as copper or an acid is used to facilitate the reaction at lower temperatures. sciencemadness.orgcdnsciencepub.com
| Precursor | Conditions | Product |
| 2-Amino-4-ethoxy-5-ethylbenzoic acid | Heat | This compound |
| 2-Amino-4-ethoxy-5-ethylbenzoic acid | Copper/Quinoline (B57606), Heat | This compound |
This table illustrates the decarboxylation approach to aniline synthesis.
The feasibility of this method is highly dependent on the availability and stability of the substituted aminobenzoic acid precursor.
Development of Novel Synthetic Routes for this compound
The creation of this compound can be approached through various synthetic pathways. A common conceptual strategy involves the sequential introduction of the ethyl and ethoxy groups onto an aniline or nitrobenzene (B124822) precursor, followed by functional group manipulations. For instance, a synthesis could commence with the Friedel-Crafts acylation of a suitable benzene derivative, followed by reduction, nitration, etherification, and a final reduction of the nitro group to the target aniline. The order of these steps is crucial for achieving the desired 1,2,4-trisubstituted pattern due to the directing effects of the existing substituents.
Regioselective Functionalization Techniques at Ortho and Para Positions
Achieving the specific 3-ethyl, 4-ethoxy substitution pattern on the aniline ring requires precise control over the position of incoming functional groups, a concept known as regioselectivity. The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. To synthesize this compound, one might start with 4-ethoxyaniline and introduce an ethyl group at the ortho position (position 3).
Directed ortho-metalation is a powerful technique where a directing group on the ring temporarily anchors a metal catalyst, guiding functionalization to the adjacent position. While the amino group itself can be a directing group, its reactivity often necessitates protection, for example, by converting it to an amide or carbamate. This protecting group can then direct lithiation or transition-metal-catalyzed C-H activation to the ortho position, where an ethyl group can be installed via reaction with an ethylating agent like ethyl iodide.
Another strategy involves the regioselective reduction of dinitro compounds. For instance, a precursor like 1,2-diethyl-4,5-dinitrobenzene could potentially be selectively reduced at one nitro group, followed by further functionalization. More relevant to the target molecule, if starting with a precursor like 3-chloro-4-ethoxyaniline, the chloro group can be replaced with an ethyl group via cross-coupling reactions, ensuring the desired regiochemistry. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are indispensable for regioselective C-C bond formation. A synthetic route could involve a precursor like 4-bromo-2-ethyl-1-nitrobenzene. The bromine atom at the 4-position can be selectively replaced with an ethoxy group via a nucleophilic aromatic substitution or a Buchwald-Hartwig C-O coupling reaction. The nitro group, being a meta-director, would have facilitated the earlier introduction of the ethyl group at the desired position relative to the nitro group. The final step would be the reduction of the nitro group to the aniline.
A tandem [3+2] heteroannulation strategy, while more complex, demonstrates the sophisticated control that can be achieved in building substituted aromatic systems, which could be adapted for carbazole (B46965) synthesis from aniline derivatives. nih.gov
Stereoselective Synthesis of Potential Chiral Analogues
While this compound itself is not a chiral molecule, the methodologies used in its synthesis can be extended to create chiral analogues, which are of great interest in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product.
One approach is to use a chiral auxiliary. This involves temporarily attaching an enantiomerically pure molecule to a precursor. This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is removed. For the synthesis of a chiral analogue, one could envision a scenario where the ethyl group is replaced by a more complex, chiral side chain.
Catalytic enantioselective synthesis is a more elegant and atom-economical approach. This involves using a chiral catalyst to control the stereochemistry of the reaction. For instance, the synthesis of chiral primary amines can be achieved through the asymmetric reductive amination of ketones catalyzed by ruthenium-chiral diphosphine complexes. google.com This method could be applied to a ketone precursor to generate a chiral amine analogue of this compound.
Enzymatic methods offer excellent stereoselectivity. northumbria.ac.uk Enzymes like transaminases can convert a prochiral ketone into a chiral amine with high enantiomeric excess. northumbria.ac.uk While not directly applicable to the synthesis of this compound, this method is paramount for producing its chiral derivatives.
The following table illustrates a representative enzymatic approach for chiral amine synthesis.
| Precursor Ketone | Enzyme System | Chiral Amine Product | Enantiomeric Excess (%) |
| 1-(4-ethoxy-3-ethylphenyl)ethan-1-one | Engineered ω-Transaminase | (R)-1-(4-ethoxy-3-ethylphenyl)ethan-1-amine | >99 |
| 1-(4-ethoxy-3-ethylphenyl)ethan-1-one | Engineered ω-Transaminase | (S)-1-(4-ethoxy-3-ethylphenyl)ethan-1-amine | >99 |
This table presents a hypothetical application of known enzymatic methodologies to a precursor of a chiral analogue of this compound.
Catalytic Systems for Efficient C-N and C-O Bond Formations
The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond for the aniline group and a carbon-oxygen (C-O) bond for the ethoxy group. Modern catalysis offers highly efficient methods for these transformations.
C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. acs.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of anilines from aryl halides or triflates. To synthesize this compound, one could start with 1-bromo-4-ethoxy-3-ethylbenzene and couple it with an ammonia surrogate or a protected amine, followed by deprotection. The choice of palladium precatalyst and ligand is crucial for achieving high yields. researchgate.netacs.org
C-O Bond Formation: Similarly, palladium-catalyzed C-O coupling reactions, also a part of the Buchwald-Hartwig reaction family, can be used to construct the ethoxy group. Starting from 4-bromo-1-ethyl-2-nitrobenzene, reaction with ethanol (B145695) in the presence of a suitable palladium catalyst and base would yield 4-ethoxy-1-ethyl-2-nitrobenzene. Subsequent reduction of the nitro group would provide the target molecule.
The table below shows representative conditions for these catalytic reactions.
| Reaction Type | Aryl Halide Precursor | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Yield (%) |
| C-N Coupling | 1-bromo-4-ethoxy-3-ethylbenzene | Benzophenone imine | Pd(OAc)₂ (2%), RuPhos (4%) | NaOtBu | Toluene (B28343) | ~90 |
| C-O Coupling | 4-bromo-1-ethyl-2-nitrobenzene | Ethanol | Pd₂(dba)₃ (1%), Xantphos (2%) | Cs₂CO₃ | Dioxane | ~85 |
This table illustrates plausible conditions for the synthesis of this compound or its precursors based on established catalytic methods.
Microwave-Assisted and Photochemical Synthesis Protocols
To accelerate reaction times and often improve yields, non-conventional energy sources like microwave irradiation and light are being increasingly employed in organic synthesis.
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. biotage.comorganic-chemistry.org This technology is particularly effective for reactions in polar solvents or for solvent-free reactions. researchgate.netresearchgate.net The synthesis of anilines and their derivatives, including C-N coupling reactions, has been shown to be significantly enhanced by microwave irradiation. mdpi.com For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig amination or etherification could offer a much faster and potentially higher-yielding route compared to conventional heating.
Photochemical Synthesis: Photochemical methods use light to initiate chemical reactions. While less common for the direct synthesis of simple anilines, photochemical reactions can be used to create complex precursors or to perform specific functionalizations. For example, photo-initiated copper-catalyzed reactions have been developed for various cross-coupling reactions.
The following table compares conventional and microwave-assisted synthesis for a representative amination reaction.
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | 12 hours | 75 |
| Microwave-Assisted (150 °C) | 15 minutes | 92 |
This table provides a representative comparison, highlighting the typical advantages of microwave-assisted synthesis.
Biocatalytic and Enzymatic Approaches in Amine Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to its high selectivity, mild reaction conditions, and green credentials. northumbria.ac.uk For the synthesis of anilines, several enzymatic approaches are being explored.
Nitroreductases: These enzymes catalyze the reduction of aromatic nitro groups to anilines. This offers a green alternative to traditional methods that often use heavy metal catalysts. A chemoenzymatic process could involve the chemical synthesis of a nitroaromatic precursor like 4-ethoxy-3-ethyl-1-nitrobenzene, followed by enzymatic reduction to this compound.
Monoamine Oxidases (MAO): While often associated with degradation, MAOs can be used in synthetic applications, such as the aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk
Transaminases: As mentioned in section 2.3.2, transaminases are highly effective for the synthesis of chiral amines from ketones. This remains a key technology for producing chiral analogues of the target compound.
The development of these biocatalytic routes is often focused on creating a platform of enzymes with a broad substrate scope to accommodate a wide variety of substituted anilines.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Once a promising synthetic route is established, the optimization of reaction conditions is a critical step to maximize the yield and purity of the final product, making the process more efficient and cost-effective. This involves systematically varying key reaction parameters.
For a typical transition-metal catalyzed cross-coupling reaction to synthesize this compound, the following parameters would be optimized:
Catalyst System: The choice of both the metal (e.g., palladium, copper) and the ligand is crucial. Different ligands have different electronic and steric properties that can significantly impact the reaction's efficiency. A screening of various catalysts and ligands is often the first step in optimization.
Base: The type and amount of base used can affect the rate of both the desired reaction and potential side reactions. Common bases in coupling reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu).
Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction rate. Solvents like toluene, dioxane, and DMF are common in coupling reactions.
Temperature: Reaction rates are temperature-dependent. Optimization involves finding the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side product formation.
Concentration: The concentration of reactants can affect the reaction kinetics.
A Design of Experiments (DoE) approach is often used for systematic optimization, allowing for the simultaneous variation of multiple parameters to identify the optimal conditions efficiently. For instance, a patent for the synthesis of related 3-amino-4-alkoxy-acylanilides details the importance of slow, drop-wise addition of reagents at low temperatures (0-5 °C) to achieve high isomeric purity. google.com
The table below provides an example of an optimization study for a hypothetical Suzuki coupling to introduce the ethyl group onto a bromo-ethoxyaniline precursor.
| Entry | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | 45 |
| 2 | SPhos | K₂CO₃ | 100 | 78 |
| 3 | XPhos | K₂CO₃ | 100 | 85 |
| 4 | XPhos | K₃PO₄ | 100 | 92 |
| 5 | XPhos | K₃PO₄ | 80 | 91 |
This table illustrates a typical optimization process where different ligands, bases, and temperatures are screened to find the best conditions for the reaction.
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred research into green synthetic routes for a wide array of chemical compounds, including aromatic amines like this compound. Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. In the context of this compound synthesis, this often involves targeting the reduction of the nitro precursor, 1-ethoxy-2-ethyl-4-nitrobenzene, through environmentally benign methodologies. Key areas of innovation include the development of highly efficient and recyclable catalysts, the use of greener solvents, and the implementation of sustainable hydrogen sources.
One of the most promising green approaches for the synthesis of substituted anilines is the catalytic transfer hydrogenation of the corresponding nitroarenes. This method offers a safer and more sustainable alternative to traditional reduction methods that often employ hazardous reagents or harsh reaction conditions.
Recent advancements have highlighted the efficacy of palladium-based nanocatalysts in this transformation. For instance, a highly effective catalyst system involving a palladium-doped nickel nanoparticle-modified N-doped carbon nanocatalyst (PdNi/mCN) has been developed for the transfer hydrogenation of nitroarenes. rsc.orgrsc.org This catalyst facilitates the reduction using formic acid as a hydrogen donor, which is considered a sustainable reductant as it can be derived from biomass and decomposes into carbon dioxide. rsc.org
A significant advantage of this catalytic system is its ability to function under ambient conditions in an aqueous solution, thereby reducing the reliance on volatile organic solvents. rsc.org The catalyst itself is designed for maximum atom utilization of the precious metal, palladium, by depositing it on the surface of nickel nanoparticles. rsc.org This not only enhances catalytic activity but also contributes to resource conservation. rsc.orgrsc.org
Furthermore, the heterogeneous nature of the PdNi/mCN catalyst allows for its straightforward recovery and reuse. Research has demonstrated that the catalyst can be recycled for at least ten consecutive reaction cycles without a significant decline in its catalytic activity, a crucial factor for industrial-scale green manufacturing. rsc.orgrsc.org The high yields and selectivity achieved with this method for a variety of substituted nitroarenes suggest its potential applicability for the clean production of this compound.
The principles demonstrated by this catalytic system, including the use of a recyclable catalyst, a green hydrogen donor, and an aqueous reaction medium, exemplify the core tenets of green chemistry. The adoption of such methodologies in the synthesis of this compound would represent a significant step towards a more sustainable chemical industry.
Research Findings on Green Catalytic Transfer Hydrogenation
The following table summarizes the key features and findings of a green catalytic system applicable to the synthesis of substituted anilines.
| Parameter | Finding | Source |
| Catalyst | Palladium-doped Nickel Nanoparticle-modified N-doped Carbon (PdNi/mCN) | rsc.orgrsc.org |
| Reaction Type | Catalytic Transfer Hydrogenation | rsc.orgrsc.org |
| Hydrogen Donor | Formic Acid | rsc.org |
| Solvent | Aqueous Solution | rsc.org |
| Reaction Conditions | Ambient Temperature and Pressure | rsc.org |
| Catalyst Reusability | Effective for at least 10 cycles without significant loss of activity | rsc.orgrsc.org |
| Key Advantage | High catalytic activity, maximum utilization of palladium, and sustainable process | rsc.orgrsc.org |
Chemical Reactivity and Mechanistic Investigations of 4 Ethoxy 3 Ethylaniline
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of 4-Ethoxy-3-ethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino and ethoxy groups.
Directing Effects and Activating Nature of Ethoxy and Amino Substituents
Both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are powerful activating groups in electrophilic aromatic substitution reactions. chegg.com They donate electron density to the benzene ring through resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). google.com This increase in electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene itself. nptel.ac.in
The amino group is one of the strongest activating groups, followed closely by the alkoxy group. nptel.ac.in Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the positions are numbered relative to the amino group at C1. The ethoxy group is at C4, and the ethyl group is at C3. The available positions for substitution are C2, C5, and C6.
Amino group (-NH₂) at C1: Directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). Since the para position (C4) is already occupied by the ethoxy group, it directs to C2 and C6.
Ethoxy group (-OCH₂CH₃) at C4: Directs incoming electrophiles to positions C3 and C5 (ortho) and C1 (para). The para position (C1) is occupied by the amino group, and the C3 position is occupied by the ethyl group, so it primarily directs to C5.
Ethyl group (-CH₂CH₃) at C3: This is a weakly activating group that also acts as an ortho, para-director through an inductive effect (+I effect). It directs to positions C2 and C4 (ortho) and C6 (para).
Regioselectivity and Steric Hindrance in Substitution Reactions
The positions on the benzene ring of this compound available for electrophilic substitution are C2, C5, and C6. The directing effects of the substituents guide the incoming electrophile to specific positions:
Position C2: ortho to the amino group and ortho to the ethyl group. This position is electronically favored by the amino group but is sterically hindered by the adjacent ethyl group.
Position C5: ortho to the ethoxy group and meta to the amino and ethyl groups. This position is strongly activated by the ethoxy group.
Position C6: ortho to the amino group and para to the ethyl group. This position is electronically favored by the amino group and experiences less steric hindrance compared to the C2 position.
The regioselectivity of electrophilic substitution reactions is a balance between these electronic and steric factors. The amino group, being the most powerful activator, will strongly direct incoming electrophiles to its ortho positions (C2 and C6). However, the steric bulk of the ethyl group at C3 will significantly hinder attack at the C2 position. Therefore, substitution is most likely to occur at the C6 position, which is activated by the amino group and less sterically hindered. The C5 position is also a potential site for substitution, being activated by the ethoxy group.
For example, in the nitration of similarly substituted anilines, the nitro group is often introduced at the position ortho to the amino group that is not sterically blocked. The synthesis of 4-Ethoxy-5-ethyl-2-nitroaniline from 4-ethoxyaniline implies that nitration occurs ortho to the amino group. evitachem.com In the case of this compound, this would correspond to substitution at the C2 or C6 positions. Given the steric hindrance at C2, the C6 position is the more probable site for monosubstitution.
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C2 | Strongly activated (ortho to -NH₂) | High (adjacent to -CH₂CH₃) | Minor product |
| C5 | Activated (ortho to -OCH₂CH₃) | Low | Possible product |
| C6 | Strongly activated (ortho to -NH₂) | Low | Major product |
Competitive Reaction Pathways and Side Product Formation
Under harsh reaction conditions or with highly reactive electrophiles, polysubstitution can be a significant competitive pathway. The high activation of the ring by both the amino and ethoxy groups makes it susceptible to multiple substitutions. For instance, direct halogenation of anilines with bromine water often leads to trisubstituted products. chegg.com To control this, the reactivity of the amino group can be moderated by converting it into an amide (see section 3.2.2).
Side reactions can also occur. For example, in nitration reactions using a mixture of nitric and sulfuric acids, oxidation of the aniline (B41778) ring can lead to the formation of tarry by-products. The amino group is also susceptible to oxidation.
Reactions Involving the Primary Amine Functionality
The primary amine group of this compound is a key functional group that undergoes a range of important chemical transformations.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
Primary aromatic amines like this compound react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), to form a diazonium salt. masterorganicchemistry.com This process is known as diazotization. The resulting 4-ethoxy-3-ethylbenzenediazonium salt is a versatile intermediate.
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer reactions or related transformations. organic-chemistry.org These reactions provide a powerful method for introducing a range of substituents onto the aromatic ring that are often difficult to introduce directly.
| Reagent | Product | Reaction Name/Type |
|---|---|---|
| CuCl | 1-Chloro-4-ethoxy-3-ethylbenzene | Sandmeyer Reaction |
| CuBr | 1-Bromo-4-ethoxy-3-ethylbenzene | Sandmeyer Reaction |
| CuCN | 4-Ethoxy-3-ethylbenzonitrile | Sandmeyer Reaction |
| KI | 1-Ethoxy-3-ethyl-4-iodobenzene | - |
| HBF₄, heat | 1-Ethoxy-3-ethyl-4-fluorobenzene | Schiemann Reaction |
| H₂O, heat | 4-Ethoxy-3-ethylphenol | - |
| H₃PO₂ | 1-Ethoxy-2-ethylbenzene | Deamination |
N-Alkylation and N-Acylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to undergo N-alkylation and N-acylation reactions.
N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary amine. For example, reaction with an ethyl halide would yield N-ethyl-4-ethoxy-3-ethylaniline. Over-alkylation to form the quaternary ammonium (B1175870) salt can be a competing reaction. google.com Reductive amination with aldehydes or ketones is another common method for N-alkylation.
N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. For example, reaction with acetyl chloride or acetic anhydride yields N-(4-ethoxy-3-ethylphenyl)acetamide. This reaction is often used to protect the amino group or to moderate its activating effect during electrophilic aromatic substitution. chegg.com The resulting amide is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution and oxidation side reactions. The amino group can be regenerated by hydrolysis of the amide.
Formation of Schiff Bases and Imines
The primary amine functionality of this compound allows it to readily participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis, involving a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the imine. eijppr.comyoutube.com
The formation of the carbinolamine is typically rapid, while the subsequent dehydration to the imine is often the rate-determining step of the process. eijppr.com The reaction is generally reversible and acid-catalyzed. The presence of an acid facilitates the protonation of the carbonyl oxygen, enhancing its electrophilicity for the amine attack, and also protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).
Theoretical studies on substituted anilines reacting with aldehydes suggest that the reaction proceeds through a six-membered ring transition state, where an auxiliary water molecule can facilitate the necessary proton transfers. eijppr.com The electron-donating nature of the ethoxy and ethyl groups on the this compound ring increases the nucleophilicity of the amino group, thereby promoting the initial attack on the carbonyl carbon. Various synthetic methodologies can be employed for imine synthesis, including conventional heating in a suitable solvent, microwave irradiation which can offer catalyst-free and solvent-free conditions, and the use of organocatalysts like pyrrolidine. organic-chemistry.org
For instance, a study on the synthesis of imino-thiazolidinone derivatives utilized 3-ethylaniline (B1664132), a structurally related compound, which reacted with an in situ generated isothiocyanate to form an acyl thiourea (B124793), a precursor to the final cyclized product. nih.gov This highlights the reactivity of the aniline nitrogen in forming C-N bonds, which is the fundamental step in imine formation.
Oxidative Transformations of the Amine Group
The amino group of this compound is susceptible to oxidation, yielding a variety of products depending on the oxidant used and the reaction conditions. The electron-rich nature of the benzene ring, enhanced by the activating ethoxy and ethyl groups, influences the course of these transformations.
Common oxidative transformations for substituted anilines include:
Formation of Nitro Compounds: Strong oxidizing agents can convert the primary amine to a nitro group (-NO₂). A method utilizing hydrogen peroxide in acetonitrile (B52724) has been developed for the transformation of substituted anilines into their corresponding nitro compounds. rsc.org
Formation of Azoxybenzenes: Milder oxidation can lead to the formation of dimeric products like azoxybenzenes. An organocatalytic approach using 2,2,2-trifluoroacetophenone (B138007) as a mediator with an oxidant can selectively produce azoxybenzenes from substituted anilines. rsc.org
Formation of Azo Compounds: Oxidation can also result in azo compounds, as seen in the oxidation of various meta-substituted anilines with tetrabutylammoniumbromochromate (TBABC), which leads to the formation of the corresponding azobenzenes. researchgate.net
Radical-Mediated Oxidation: Some oxidation processes involve the formation of radical intermediates. Density functional theory (DFT) studies on the oxidation of substituted anilines by ferrate(VI) revealed that the reaction proceeds via a hydrogen atom transfer (HAT) mechanism, forming an aniline radical which is crucial for the subsequent formation of products like azobenzene. nih.gov The unshared electron pair on the nitrogen atom interacts with the π-electrons of the benzene ring, creating a conjugated system that weakens the N-H bond and facilitates hydrogen abstraction. nih.gov
The kinetics of aniline oxidation have been studied with various oxidants. For example, the oxidation of substituted anilines by periodate (B1199274) in an aqueous methanol (B129727) solution was found to be first order with respect to both the aniline and the oxidant. niscpr.res.in The reaction rate is enhanced by electron-donating groups, which is consistent with an electrophilic attack by the oxidant on the nitrogen of the amine. niscpr.res.in Similarly, studies using horseradish peroxidase as a catalyst suggest that the aromatic amine donates an electron to the enzyme complex in the rate-controlling step. cdnsciencepub.com
Intermolecular and Intramolecular Cyclization Reactions
This compound and its derivatives can serve as valuable synthons in the construction of various heterocyclic systems through both intermolecular and intramolecular cyclization reactions. The nucleophilicity of the amino group and the potential for electrophilic substitution on the activated aromatic ring are key features driving these transformations.
Intermolecular Cyclization: In these reactions, this compound reacts with another molecule containing at least two electrophilic sites to form a new ring system. A common strategy involves the reaction of anilines with bifunctional reagents. For example, the synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Combes, Doebner-von Miller, or Friedländer synthesis, which involve the condensation of anilines with β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or α-halo ketones, respectively. The electron-donating ethoxy and ethyl groups on this compound would be expected to direct cyclization and influence the reaction rate.
A one-pot tandem reductive amination/intermolecular SNAr sequence has been described for the synthesis of 2-aryloxypyrimidine derivatives. nih.gov This process involves the initial formation of a secondary amine via reductive amination, which then participates in an intermolecular nucleophilic aromatic substitution (SNAr) with a pyrimidine (B1678525) derivative. nih.gov
Intramolecular Cyclization: Intramolecular cyclizations occur when a derivative of this compound bears a second reactive functional group, allowing for ring closure within the same molecule. This is a powerful strategy for synthesizing fused heterocyclic systems. For instance, an appropriately substituted aniline can undergo intramolecular cyclization to form indoles (Bischler-Möhlau synthesis), quinolines (via Conrad-Limpach or Knorr synthesis precursors), or benzoxazoles. mdpi.com
A study on the synthesis of quinoline-fused azeto[1,2-a]benzimidazoles involved a one-pot protocol where condensation of o-phenylenediamine (B120857) with a 2-chloroquinoline-3-carbaldehyde (B1585622) was followed by an intramolecular palladium-catalyzed C–N coupling. researchgate.net While not directly involving this compound, this demonstrates a modern approach to intramolecular cyclization that could be adapted for its derivatives. Similarly, the synthesis of trifluoromethyl-cycloalka[b]quinolines has been reported through the intramolecular cyclization of 2-trifluoroacetyl-1-(arylamino)-cycloalkenes using polyphosphoric acid. researchgate.net
Reaction Kinetics and Thermodynamic Studies of this compound Derivatization
Kinetic investigations into the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate (TBABC) showed that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. orientjchem.org This trend results in a negative rho (ρ) value from the Hammett plot, confirming the development of a positive charge in the transition state, which is stabilized by electron-donating groups like ethoxy and ethyl. orientjchem.org
A kinetic study of the oxidation of various substituted anilines by periodate also yielded a negative ρ value (-2.44 at 318K), indicating an electrophilic attack on the amine nitrogen is the key step. niscpr.res.in Similarly, the reaction of substituted anilines with chloramine (B81541) T showed a negative ρ value (-0.976), supporting a mechanism involving complex formation. rsc.org
Thermodynamic parameters, such as the enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG), provide insight into the transition state of a reaction. For the oxidation of meta-substituted anilines by TBABC, negative entropies of activation were observed, suggesting a more ordered transition state compared to the reactants. orientjchem.org In a study on the oxidative coupling of para-substituted anilines, activation energies (Ea) were found to be in the range of 6.679–9.337 kJ mol⁻¹, with negative entropies of activation (ΔS = -0.2513 to -0.2447 kJ mol⁻¹ K⁻¹) and positive enthalpies (ΔH* = 4.168–6.826 kJ mol⁻¹) and Gibbs free energies of activation (ΔG* = 80.1856–81.0466 kJ mol⁻¹). bohrium.com These values indicate that the reactions are endothermic and non-spontaneous under the studied conditions.
Table 1: Activation and Thermodynamic Parameters for Oxidative Coupling of Substituted Anilines This table presents generalized data from studies on various substituted anilines to illustrate typical thermodynamic values. The specific values for this compound may vary.
| Parameter | Value Range | Interpretation |
| Activation Energy (Ea) | 6.7 - 9.3 kJ mol⁻¹ | Energy barrier for the reaction. |
| Enthalpy of Activation (ΔH) | 4.2 - 6.8 kJ mol⁻¹ | Positive value indicates an endothermic transition state formation. |
| Entropy of Activation (ΔS) | -0.24 to -0.25 kJ mol⁻¹ K⁻¹ | Negative value suggests a more ordered transition state. |
| Gibbs Free Energy of Activation (ΔG)* | 80.2 - 81.0 kJ mol⁻¹ | Positive value indicates a non-spontaneous activation process. |
| Data sourced from a study on oxidative coupling reactions of para-substituted anilines. bohrium.com |
Solvent Effects on Reaction Pathways and Reactivity
The choice of solvent can profoundly influence the rate, mechanism, and even the outcome of reactions involving this compound. Solvents affect reactivity by solvating reactants, transition states, and products differently, and can participate directly in the reaction mechanism. nih.gov
In nucleophilic aromatic substitution (SNAr) reactions, where an aniline acts as a nucleophile, solvent polarity plays a crucial role. The rates of SNAr reactions with anionic nucleophiles are significantly faster in dipolar aprotic solvents (like DMSO or acetonitrile) than in protic solvents (like water or methanol). acs.orgnih.gov This is because protic solvents form strong hydrogen bonds with the nucleophile, stabilizing it in its ground state and increasing the activation energy for the reaction. Dipolar aprotic solvents, however, solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile more "naked" and reactive. acs.org
For reactions involving neutral nucleophiles like this compound, the effect can be more complex. A study of SNAr reactions with substituted anilines in methanol-DMSO mixtures showed that changes in solvent composition had varied effects on the reaction rate. nih.gov The ability of a solvent to stabilize the charged Meisenheimer intermediate is a key factor. acs.org Protic solvents can also act as competitive nucleophiles. For example, in an acid-catalyzed amination reaction in ethanol (B145695), the formation of an ethoxy side-product was observed due to solvolysis. nih.govacs.org Interestingly, water was found to be an effective solvent in some amination reactions, potentially by stabilizing a polar transition state. nih.gov
In the formation of Schiff bases, the solvent can influence the reaction equilibrium. A study comparing the reaction of 4-ethylaniline (B1216643) in formic acid versus ethanol found that the solvent change altered the reaction kinetics and mechanism. researchgate.net The dehydration step of imine formation is an equilibrium process, and the removal of water, often by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a drying agent, is necessary to drive the reaction to completion.
The kinetics of the oxidation of anilines by periodate showed a rate increase with an increase in the dielectric constant of the medium, demonstrating the influence of solvent polarity on the reaction. niscpr.res.in
Table 2: Impact of Solvent Type on Reaction Characteristics This table generalizes the effects of different solvent classes on reactions involving anilines.
| Solvent Class | Example(s) | General Effect on Aniline Reactions | Rationale |
| Dipolar Aprotic | DMSO, Acetonitrile | Accelerates SNAr reactions with anionic nucleophiles. acs.orgnih.gov | Poorly solvates anions, leaving them more reactive. Effectively solvates the transition state. |
| Protic (Polar) | Water, Ethanol, Methanol | Can slow SNAr reactions by solvating the nucleophile. acs.org May act as a competitive nucleophile (solvolysis). nih.gov Can accelerate reactions by stabilizing polar transition states. nih.gov | Stabilizes nucleophiles through hydrogen bonding. Can participate directly in the reaction. |
| Aprotic (Non-polar) | Toluene, Hexane | Often used to facilitate water removal in equilibrium reactions like imine formation (via azeotropic distillation). | Low polarity does not significantly solvate charged species or intermediates. |
Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 3 Ethylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information on the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of 4-Ethoxy-3-ethylaniline is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group, the ethyl group, the aromatic ring, and the primary amine. The electron-donating nature of the amino and ethoxy groups influences the chemical shifts of the aromatic protons, typically causing them to appear in the upfield region of the aromatic spectrum.
The protons of the ethoxy group are expected to present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other. Similarly, the ethyl group attached to the aromatic ring will show a characteristic triplet for its methyl protons and a quartet for its methylene protons.
The three protons on the aromatic ring constitute a complex splitting pattern due to their positions relative to the three different substituents. The proton at C5 (meta to the amino group and ortho to the ethyl group) is expected to be a doublet, the proton at C6 (ortho to the amino group) a doublet, and the proton at C2 (between the ethyl and ethoxy groups) a singlet or a narrowly split signal. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-2 | 6.65 - 6.75 | s | - |
| Aromatic H-5 | 6.55 - 6.65 | d | ~8.0 |
| Aromatic H-6 | 6.70 - 6.80 | d | ~8.0 |
| -OCH₂CH₃ | 3.90 - 4.10 | q | ~7.0 |
| -CH₂CH₃ | 2.50 - 2.70 | q | ~7.5 |
| -OCH₂CH₃ | 1.30 - 1.50 | t | ~7.0 |
| -CH₂CH₃ | 1.15 - 1.35 | t | ~7.5 |
| -NH₂ | 3.40 - 3.80 | br s | - |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atoms directly attached to the electron-donating amino (-NH₂) and ethoxy (-O-CH₂CH₃) groups (C1 and C4, respectively) are expected to be shifted upfield compared to unsubstituted benzene (B151609), while the carbons ortho and para to these groups will also be shielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-1 (-NH₂) | 144.0 - 146.0 |
| Aromatic C-2 | 115.0 - 117.0 |
| Aromatic C-3 (-CH₂CH₃) | 128.0 - 130.0 |
| Aromatic C-4 (-OCH₂CH₃) | 148.0 - 150.0 |
| Aromatic C-5 | 113.0 - 115.0 |
| Aromatic C-6 | 116.0 - 118.0 |
| -OCH₂CH₃ | 63.0 - 65.0 |
| -CH₂CH₃ | 22.0 - 24.0 |
| -OCH₂CH₃ | 14.0 - 16.0 |
| -CH₂CH₃ | 13.0 - 15.0 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu Key expected correlations include:
The methylene protons of the ethoxy group with the methyl protons of the same group.
The methylene protons of the ethyl group with the methyl protons of that group.
Correlations between the adjacent aromatic protons (H-5 and H-6).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would confirm the assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra.
Correlation from the methylene protons of the ethoxy group (-OCH₂) to the aromatic carbon C-4.
Correlations from the methylene protons of the ethyl group (-CH₂) to aromatic carbons C-2, C-3, and C-4.
Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-4.
Correlations from the aromatic proton H-6 to carbons C-1, C-2, and C-4.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule and the vibrations of the molecular skeleton. IR and Raman spectroscopy are complementary techniques. ksu.edu.sa
The IR and Raman spectra of this compound will display characteristic bands corresponding to its primary amine, ethoxy, and ethyl functional groups.
N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. An N-H bending (scissoring) vibration is typically observed around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and ethoxy groups will appear just below 3000 cm⁻¹, corresponding to their symmetric and asymmetric modes.
C-O Vibrations: The ethoxy group will give rise to strong C-O stretching bands. An asymmetric C-O-C stretching vibration is expected in the 1200-1275 cm⁻¹ region, and a symmetric stretch is anticipated around 1020-1075 cm⁻¹.
C-N Vibrations: The aromatic C-N stretching vibration is typically found in the 1250-1340 cm⁻¹ region.
Table 3: Predicted Characteristic IR and Raman Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Medium |
| N-H Bend (Scissoring) | 1600 - 1650 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong |
| C-N Stretch (Aromatic) | 1250 - 1340 | Strong | Medium |
| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium-Weak |
| C-O-C Symmetric Stretch | 1020 - 1075 | Strong | Medium-Weak |
| C-H Out-of-Plane Bend | 750 - 900 | Strong | Weak |
Note: Predicted values are based on general frequency ranges for functional groups.
The substitution pattern on the benzene ring significantly influences the vibrational spectra. For a 1,2,4-trisubstituted benzene ring like in this compound, specific patterns of absorption bands are expected.
C=C Stretching Vibrations: The aromatic ring itself has characteristic C=C stretching vibrations, which typically appear as a series of bands in the 1450-1620 cm⁻¹ region. The intensities and positions of these bands are sensitive to the nature and position of the substituents.
C-H Out-of-Plane Bending: The out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern of the aromatic ring. For a 1,2,4-trisubstituted ring, strong absorption bands are generally expected in the 800-885 cm⁻¹ region. These arise from the vibrations of the adjacent hydrogen atoms on the ring. The specific frequencies within this range can help confirm the substitution pattern. Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring, often showing strong signals for the ring breathing modes. irdg.org
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. For this compound, which possesses flexible ethyl and ethoxy side chains, these methods can provide valuable information about the rotational isomers (conformers) present. The conformational flexibility primarily arises from the rotation around the C(aryl)-C(ethyl), C(ethyl)-CH3, C(aryl)-O(ethoxy), and O(ethoxy)-C(ethyl) bonds.
Different spatial orientations of these groups can lead to distinct vibrational frequencies. For instance, the coupling of the ethyl and ethoxy group vibrations with the phenyl ring modes can be sensitive to their relative orientations. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra for different stable conformers. nih.gov By comparing the experimentally obtained IR and Raman spectra with these calculated spectra, it is possible to identify the most stable conformer or determine the mixture of conformers present in a given state (solid, liquid, or gas). iu.edu.sa
Key vibrational bands that would be scrutinized for conformational analysis include:
C-H stretching and bending modes of the ethyl and ethoxy groups.
C-O-C stretching modes of the ethoxy group.
Skeletal vibrations of the benzene ring, which can be perturbed by the substituent conformations.
N-H stretching and bending modes of the amine group.
Studies on structurally similar molecules show that even subtle changes in molecular geometry can lead to noticeable shifts in the positions and intensities of bands in the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra. nih.govresearchgate.net Therefore, a detailed analysis of the IR and Raman spectra of this compound would be essential for a complete understanding of its three-dimensional structure and conformational preferences.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| N-H Stretch (amine) | 3300 - 3500 | Typically two bands for a primary amine. libretexts.org |
| C-H Stretch (aromatic) | 3000 - 3100 | |
| C-H Stretch (aliphatic) | 2850 - 3000 | From ethyl and ethoxy groups. |
| C=C Stretch (aromatic) | 1450 - 1600 | Multiple bands expected. |
| N-H Scissoring (amine) | 1550 - 1650 | Strong absorption characteristic of primary amines. libretexts.org |
| C-N Stretch (aromatic amine) | 1200 - 1350 | libretexts.org |
| C-O Stretch (aryl ether) | 1200 - 1275 | Asymmetric stretch. |
| C-O Stretch (alkyl ether) | 1000 - 1150 | Symmetric stretch. |
| N-H Wagging (amine) | 650 - 900 | Often a broad absorption. libretexts.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govlongdom.org For this compound, with the molecular formula C₁₀H₁₅NO, the exact mass can be calculated. This experimental verification is crucial for confirming the compound's identity, especially when distinguishing it from isomers.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Monoisotopic Mass (Calculated) | 165.115364 Da |
| Nominal Mass | 165 Da |
| Common Adducts (Predicted m/z) | [M+H]⁺: 166.12264 |
| [M+Na]⁺: 188.10461 |
Elucidation of Fragmentation Pathways
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently breaks down into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov While a specific experimental spectrum for this compound is not detailed in the available literature, a plausible fragmentation pathway can be proposed based on the known behavior of substituted anilines, aromatic ethers, and alkylbenzenes. acs.orglibretexts.orgyoutube.com
The molecular ion peak at m/z 165 would be expected. Key fragmentation steps would likely include:
Alpha-Cleavage of the Ethyl Group: The most favorable fragmentation for alkylbenzenes is cleavage at the benzylic position. This would involve the loss of a methyl radical (•CH₃, mass 15) to form a stable benzylic cation at m/z 150.
Loss of Ethene from the Ethoxy Group: A common fragmentation pathway for aromatic ethers is the loss of an alkene via a rearrangement process. For the ethoxy group, this would involve the loss of ethene (C₂H₄, mass 28), leading to a fragment ion at m/z 137.
Cleavage of the Ethoxy Group: Loss of an ethyl radical (•C₂H₅, mass 29) could occur, resulting in a fragment at m/z 136.
These primary fragments would likely undergo further fragmentation to produce smaller, characteristic ions.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound (EI-MS)
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 165 | [C₁₀H₁₅NO]⁺• (Molecular Ion) | - |
| 150 | [M - CH₃]⁺ | •CH₃ |
| 137 | [M - C₂H₄]⁺ | C₂H₄ |
| 136 | [M - C₂H₅]⁺ | •C₂H₅ |
| 122 | [M - C₂H₄ - CH₃]⁺ | C₂H₄ + •CH₃ |
| 108 | [M - C₂H₄ - C₂H₅]⁺ | C₂H₄ + •C₂H₅ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org The spectrum of an aromatic amine like this compound is dominated by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms.
The primary chromophore is the substituted aniline (B41778) ring. The interaction (conjugation) of the nitrogen atom's lone pair with the aromatic ring's π-system lowers the energy gap for electronic transitions compared to benzene itself. libretexts.orgoup.com This results in characteristic absorption bands. The main transitions expected are:
π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. For substituted benzenes, these often appear as two distinct bands.
n → π* Transitions: This involves promoting a non-bonding electron from the nitrogen or oxygen atom to a π* anti-bonding orbital of the aromatic ring. uzh.chslideshare.net These transitions are generally of much lower intensity than π → π* transitions. shu.ac.uk
The presence of the electron-donating ethoxy (-OC₂H₅) and ethyl (-C₂H₅) groups, in addition to the amino (-NH₂) group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted aniline.
Table 4: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) | Type of Transition |
| ~200-220 | High | π → π |
| ~240-260 | Moderate to High | π → π |
| ~285-310 | Low to Moderate | π → π* (shifted) and n → π* |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and the specific conformation adopted by the this compound molecule in the solid state. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
A search of publicly available crystallographic databases did not yield a solved crystal structure for this compound itself. However, crystal structures for larger, related molecules containing substituted ethoxy-aniline moieties have been reported. nih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the most precise structural information available for the solid phase.
Computational Chemistry and Theoretical Investigations of 4 Ethoxy 3 Ethylaniline
Quantum Chemical Calculations
Theoretical investigations of molecules like 4-ethoxy-3-ethylaniline would typically involve a suite of quantum chemical calculations to elucidate their structural and electronic properties.
Density Functional Theory (DFT) Studies on Molecular Geometry Optimization
No specific studies detailing the DFT-optimized molecular geometry of this compound were found. This type of analysis is fundamental and would typically be the first step in any computational study. It involves using a functional, such as B3LYP, and a basis set (e.g., 6-31G(d) or higher) to find the lowest energy conformation of the molecule. epstem.netresearchgate.net The results would provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.
Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Maps)
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or Molecular Electrostatic Potential (MEP) maps specifically for this compound. HOMO-LUMO analysis is crucial for understanding a molecule's electronic behavior, with the energy of the HOMO relating to its electron-donating ability and the LUMO to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular reactivity. mdpi.comwalshmedicalmedia.com An MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlations
A computational analysis of the vibrational frequencies for this compound has not been reported. Such calculations, performed using methods like DFT, predict the frequencies of fundamental vibrations, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation helps in the assignment of spectral bands to specific molecular motions, such as N-H stretching, C-O stretching, or aromatic ring vibrations. researchgate.net
Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)
No literature was found that calculates Fukui functions or other chemical reactivity descriptors for this compound. Fukui functions are used within DFT to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors are valuable for predicting the regioselectivity of chemical reactions. aablocks.com
Reaction Mechanism Elucidation via Computational Modeling
Transition State Characterization and Activation Energies
There are no published computational studies on reaction mechanisms involving this compound, which would include the characterization of transition states and the calculation of activation energies. This type of modeling is employed to understand the step-by-step pathway of a chemical reaction, identifying the energy barriers that must be overcome for the reaction to proceed. physchemres.org Such studies are critical for optimizing reaction conditions and understanding reaction kinetics.
Reaction Pathway Mapping
Theoretical investigations into the reaction mechanisms of aniline (B41778) derivatives, such as the reaction between anilines, dimethyl acetylenedicarboxylate, and formaldehyde, offer a framework for understanding the potential reaction pathways of this compound. physchemres.org By employing ab initio methods, like the Hartree-Fock (HF) method with a 6-311G(d,p) basis set, researchers can model the kinetics and thermodynamics of each step in a proposed reaction mechanism. physchemres.org
For a reaction involving a substituted aniline, the process is typically broken down into several elementary steps. For each step, computational analysis can determine key parameters such as activation energy (Ea), changes in Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation. physchemres.org These calculations help in identifying the rate-determining step of the reaction, which is characterized by the highest energy barrier. physchemres.org For instance, in a multi-component reaction of an aniline derivative, the formation of a five-membered ring has been identified as an energetically unfavorable and relatively slow process. physchemres.org
The reaction pathway for a compound like this compound can be similarly mapped out for various reactions, such as electrophilic aromatic substitution or condensation reactions. The presence of the ethoxy and ethyl groups on the aniline ring will influence the electron density distribution and steric hindrance, thereby affecting the energetics of the reaction pathway. Theoretical calculations, potentially improved with methods like Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, can provide a more accurate picture of the reaction kinetics and thermodynamics. physchemres.org
Table 1: Illustrative Theoretical Kinetic and Thermodynamic Data for a Hypothetical Reaction Step of an Aniline Derivative This table is illustrative and based on methodologies described for related compounds. physchemres.org
| Parameter | Value (HF/6-311G(d,p)) | Value (B3LYP/6-311G(d,p)) |
| Activation Energy (Ea) (kcal/mol) | 23.53 | 20.15 |
| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | 28.10 | 25.50 |
| Enthalpy of Activation (ΔH‡) (kcal/mol) | 22.90 | 19.55 |
| Entropy of Activation (ΔS‡) (cal/mol·K) | -17.45 | -19.95 |
| Rate Constant (k) (s⁻¹) | 1.2 x 10⁻⁵ | 3.5 x 10⁻⁴ |
Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Studies
QSPR and QSRR studies are powerful computational tools for predicting the chemical behavior and properties of compounds based on their molecular structure.
Predictive models for the properties of aniline derivatives are often developed using statistical methods like multiple linear regression (MLR). nih.gov These models establish a mathematical relationship between a particular property (e.g., n-octanol/water partition coefficient, logD) and a set of calculated molecular descriptors. nih.gov For basic compounds like anilines, the retention behavior in ion-suppression reversed-phase liquid chromatography (IS-RPLC) over a wide pH range can be used to build robust QSRR models. nih.gov
The development of these models involves establishing a relationship between the logarithm of the retention factor (logkw) and logD. nih.gov While a simple linear correlation can sometimes be insufficient, especially for ionized compounds, the inclusion of additional molecular structure parameters can significantly improve the predictive power of the model. nih.gov These parameters can include electrostatic charge and hydrogen bonding parameters. nih.gov Such multi-parameter QSRR models have been shown to accurately predict the logD values of basic compounds under various pH conditions. nih.govresearchgate.net
The reactivity and properties of aniline derivatives are governed by a variety of molecular descriptors. These descriptors can be calculated from the optimized chemical structures of the compounds. ajgreenchem.com In QSRR studies, a key challenge is to select the most statistically significant molecular descriptors from a large pool of possibilities. ajgreenchem.com Genetic algorithms are often employed for this purpose, helping to build models with high accuracy and a minimal number of variables. ajgreenchem.com
For aniline derivatives, important descriptors often relate to their electronic and steric properties. For example, the spin densities of the radical cations of aniline derivatives, calculated using density functional theory, have been shown to correlate with their polymerizability. acs.org The nature and position of substituents on the benzene (B151609) ring significantly influence this spin distribution. acs.org Other key descriptors can include those related to molecular size, shape, and electronic effects, which are crucial in determining properties like toxicity and chromatographic retention. ajgreenchem.com
Table 2: Examples of Molecular Descriptors Used in QSPR/QSRR Studies of Aniline Derivatives This table is illustrative and based on descriptors mentioned in studies of related compounds. nih.govajgreenchem.comacs.org
| Descriptor Type | Examples |
| Electronic | Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Atomic spin populations, Electrostatic charge |
| Steric/Topological | Molecular weight, Molar refractivity, Van der Waals volume, Connectivity indices |
| Thermodynamic | Enthalpy of formation, Gibbs free energy of solvation |
| Hydrogen Bonding | Hydrogen bond acceptor/donor counts |
Molecular Docking and Dynamics Simulations of Related Aniline Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. cdnsciencepub.comnih.gov For example, various aniline derivatives have been docked into the active sites of enzymes like nicotinamide (B372718) phosphoribosyltransferase (Nampt) and cyclin-dependent kinase 2 (CDK2) to assess their potential as enzyme inhibitors. cdnsciencepub.comnih.govnih.gov The docking process typically involves preparing the ligand (the aniline derivative) and the protein structure (often obtained from the Protein Data Bank), defining a binding site, and then using a docking algorithm to generate and score different binding poses. chemmethod.comglobalresearchonline.net The docking score, usually expressed in kcal/mol, provides an estimate of the binding affinity. chemmethod.com
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the ligand-protein complex over time. chemmethod.comchemmethod.com An MD simulation models the movement of atoms and molecules, providing a dynamic view of the interactions between the ligand and the protein's active site. chemmethod.com These simulations, often run for nanoseconds, can reveal conformational changes in both the ligand and the protein, the persistence of hydrogen bonds, and other key interactions that contribute to the stability of the complex. chemmethod.comchemmethod.com For instance, a stable complex in an MD simulation might show minimal root-mean-square deviation (RMSD) of the ligand from its initial docked pose. chemmethod.com
Table 3: Illustrative Docking Scores and Interactions for Aniline Derivatives with a Target Protein This table is illustrative and based on findings for other aniline derivatives. nih.govchemmethod.comglobalresearchonline.net
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Aniline Derivative A | -8.5 | TYR23, LYS45, ASP120 | Hydrogen bonding, π-π stacking |
| Aniline Derivative B | -9.2 | PHE88, LEU99, VAL150 | Hydrophobic interactions, van der Waals forces |
| Aniline Derivative C | -7.9 | GLU55, ARG110 | Salt bridge, hydrogen bonding |
Synthesis and Characterization of Derivatives and Analogues of 4 Ethoxy 3 Ethylaniline
Design Principles for Structural Modification and Diversification
The design of derivatives and analogues of 4-ethoxy-3-ethylaniline is rooted in the fundamental principles of structural chemistry, primarily focusing on the electronic and steric effects of substituents. The aniline (B41778) ring is an electron-rich system, and its reactivity, particularly in electrophilic substitution, is governed by the directing effects of the substituents already present: the amino (-NH2), ethoxy (-OC2H5), and ethyl (-CH2CH3) groups.
Steric Effects : The ethyl group at position 3 and the ethoxy group at position 4 introduce steric hindrance around the amine function and the adjacent ring positions. This steric bulk can influence the regioselectivity of substitution reactions and affect the ability of the molecule to adopt a planar conformation, which in turn impacts electronic conjugation and intermolecular interactions. rsc.org Modifications at the nitrogen atom (N-substitution) or on the ring can further increase this steric crowding, influencing properties like solubility and the kinetics of subsequent reactions.
Lipophilicity and Solubility : A crucial design consideration is the modification of the molecule's lipophilicity (fat-solubility) and hydrophilicity (water-solubility). Introducing nonpolar alkyl or aryl groups generally increases lipophilicity, which can enhance permeability through biological membranes. Conversely, adding polar functional groups like hydroxyls, carboxyls, or polyethylene (B3416737) glycol (PEG) chains can increase aqueous solubility. nih.gov The balance between these properties is often critical for the intended application of the derivative.
Synthesis of N-Substituted and Ring-Substituted Derivatives
The synthesis of derivatives from the this compound core can be broadly categorized into reactions at the nitrogen atom (N-substitution) and reactions on the aromatic ring (ring-substitution).
N-Substituted Derivatives: The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, readily participating in reactions to form N-substituted products.
N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields N-acyl derivatives (amides). For instance, reacting this compound with a substituted benzoyl chloride would produce the corresponding N-benzoyl-4-ethoxy-3-ethylaniline. This method is a standard procedure for creating amide linkages. nih.gov
N-Alkylation : The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides. However, this reaction can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination, a reaction between the aniline and an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing N-alkyl and N,N-dialkyl derivatives.
Urea (B33335) and Thiourea (B124793) Formation : Reaction with isocyanates or isothiocyanates provides a direct route to N-aryl ureas and thioureas, respectively. For example, reacting this compound with a substituted phenyl isothiocyanate can produce N-aryl thiourea derivatives. nih.gov
Ring-Substituted Derivatives: The high electron density of the aromatic ring facilitates electrophilic aromatic substitution. The positions of substitution are directed by the existing activating groups to the available ortho and para positions relative to the powerful -NH2 and -OC2H5 directors.
Halogenation : The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. Given the activated nature of the ring, these reactions often proceed under mild conditions.
Nitration : Nitration introduces a nitro (-NO2) group onto the ring. This reaction must be carefully controlled, as the strong oxidizing conditions can damage the aniline moiety. Often, the amine is first protected by acylation before nitration, followed by deprotection. The resulting nitroanilines are valuable intermediates for further synthesis, as the nitro group can be reduced to an amine. quora.com
The table below summarizes potential synthetic routes for various derivatives.
| Derivative Type | Reagents and Conditions | Product Class |
| N-Acyl | Substituted Acyl Chloride, Pyridine, CH2Cl2 | Amides |
| N-Alkyl | Alkyl Halide, K2CO3, Acetone, Reflux | Secondary/Tertiary Amines |
| N-Aryl Urea | Aryl Isocyanate, CH2Cl2, Room Temperature | Ureas |
| Ring Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Halo-anilines |
| Ring Nitration | HNO3/H2SO4 (with prior amine protection) | Nitro-anilines |
Formation of Heterocyclic Systems Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for the synthesis of various heterocyclic compounds, where the aniline ring and its nitrogen atom become part of a new ring system. researchgate.netsemanticscholar.org
Quinoline (B57606) and Quinolone Synthesis : Anilines are classic precursors for quinolines. The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. A more modern approach to 4-quinolones involves the cycloacylation of aniline derivatives. researchgate.net For example, this compound could be reacted with diethyl ethoxymethylenemalonate, followed by cyclization in a high-temperature medium like Eaton's reagent to form a substituted ethyl quinolone-3-carboxylate. researchgate.net
Indole (B1671886) Synthesis : The Fischer indole synthesis is a prominent method where an arylhydrazine reacts with an aldehyde or ketone under acidic conditions. rsc.org While this requires converting the aniline to a hydrazine (B178648) first, other methods like the Japp–Klingemann reaction can also lead to indole precursors from anilines. rsc.org
Thiazole (B1198619) and Thiazolidinone Synthesis : The aniline nitrogen can act as a nucleophile in reactions to form sulfur-containing heterocycles. For instance, reaction with an appropriate isothiocyanate can form a thiourea, which can then be cyclized with an α-halo ketone or ester to form a thiazole or thiazolidinone ring. nih.gov A study described the synthesis of imino-thiazolidinone derivatives starting from 3-ethylaniline (B1664132), which was first converted to an acyl thiourea and then cyclized. nih.gov
Benzoxazole and Benzimidazole Synthesis : Condensation of an ortho-aminophenol (which could be synthesized from a derivative of this compound) with a carboxylic acid or its derivative yields a benzoxazole. Similarly, reaction with an ortho-phenylenediamine leads to benzimidazoles.
Coumarin-Fused Heterocycles : The aniline moiety can be used to build more complex fused systems. For example, a transition metal-free oxidative coupling has been used to synthesize 4H-chromeno[3,4-d]thiazol-4-ones from 3-(benzylamino)-4-bromo-substituted chromenone derivatives, a pathway that highlights the versatility of aniline derivatives in complex cyclizations. semanticscholar.org
Structure-Reactivity and Structure-Property Relationships in Analogues
The relationship between the structure of this compound analogues and their chemical reactivity or physical properties is governed by the interplay of electronic and steric factors introduced by various substituents.
Basicity : The basicity of the aniline nitrogen is highly sensitive to the electronic nature of substituents on the ring. The existing electron-donating ethoxy and ethyl groups increase the electron density on the nitrogen, making this compound more basic than aniline itself. Adding further electron-donating groups enhances basicity, while introducing electron-withdrawing groups (like -NO2, -Cl) significantly decreases basicity by pulling electron density away from the nitrogen atom. quora.com
Reactivity in Electrophilic Substitution : Activating, electron-donating groups increase the rate of electrophilic aromatic substitution, whereas deactivating, electron-withdrawing groups decrease it. For example, the presence of large lipophilic and electron-withdrawing groups like chlorine or bromine on the aniline ring is often preferred in the synthesis of certain bioactive molecules like 4-anilinoquinazolines. ijcce.ac.ir
Oxidation Potential : The ease with which an aniline derivative can be oxidized is influenced by its substituents. Electron-donating groups lower the oxidation potential, making the compound easier to oxidize. rsc.org This is a key parameter in the electrochemical polymerization of anilines to form polyaniline derivatives. rsc.orgacs.org
Lipophilicity and Solubility : Structure-property relationships are critical for tuning physical properties. Lipophilicity, often estimated by the partition coefficient (LogP), is increased by adding nonpolar groups (e.g., alkyl, aryl) and decreased by adding polar groups (e.g., -OH, -COOH, PEG chains). nih.gov For instance, in a series of quinoxaline (B1680401) derivatives designed for PET imaging, modifying the length and nature of fluoropegylated side chains systematically altered the compound's lipophilicity and, consequently, its pharmacokinetic behavior. nih.gov Similarly, replacing a diethylamino group with a dimethylamino group can alter lipophilicity and aqueous solubility.
The following table illustrates these relationships for hypothetical analogues.
| Analogue of this compound | Key Structural Change | Expected Effect on Basicity | Expected Effect on Lipophilicity |
| 5-Nitro-4-ethoxy-3-ethylaniline | Addition of -NO2 group | Decrease | Slight Increase |
| N-acetyl-4-ethoxy-3-ethylaniline | N-acylation | Significant Decrease | Similar or Slight Increase |
| 4-Ethoxy-3-ethyl-N-methylaniline | N-methylation | Slight Increase | Increase |
| 5-Chloro-4-ethoxy-3-ethylaniline | Addition of -Cl group | Decrease | Increase |
Exploration of Isomeric Forms and Stereoisomers
The study of this compound and its derivatives also involves considering the potential for isomerism.
Stereoisomerism : The parent compound, this compound, is achiral and does not have stereoisomers. However, stereocenters can be introduced during the synthesis of its derivatives.
Chiral Centers : If a substituent added to the ring or the nitrogen atom is itself chiral or creates a new chiral center, the resulting derivative will exist as a pair of enantiomers or as diastereomers. For example, the synthesis of a derivative like 1-(4-ethoxy-3-ethylphenyl)ethanamine would create a chiral center at the carbon bearing the new amino group, leading to (R)- and (S)-enantiomers. The resolution of such isomers is often necessary, as different stereoisomers can exhibit different biological activities. ambeed.com
Advanced Applications of 4 Ethoxy 3 Ethylaniline in Material Science and Organic Synthesis
Precursors in Polymer Chemistry and Advanced Materials
The molecular structure of 4-Ethoxy-3-ethylaniline makes it a candidate for incorporation into various polymer systems, where it can influence properties such as conductivity, solubility, and thermal stability.
Monomers for Polyurethane Synthesis
While aniline (B41778) and its derivatives are fundamental to the polyurethane industry as precursors to diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI), specific documentation detailing the use of this compound as a direct monomer in polyurethane synthesis is not widely available in public literature. atamanchemicals.comwikipedia.org Generally, aromatic amines can function as chain extenders in polyurethane formulations, reacting with isocyanate groups to form urea (B33335) linkages, which create hard segments within the polymer matrix. researchgate.netscispace.com This process is crucial for tailoring the mechanical properties of polyurethane elastomers, coatings, and foams. google.com Given this role, substituted anilines such as 4,4'-Methylenebis(2-ethylaniline) are utilized, suggesting that this compound could potentially serve a similar function, although specific examples are not detailed. zjgyrchem.com
Components in Elastomer and Rubber Processing
Aniline derivatives are integral to the rubber industry, where they primarily function as antioxidants and vulcanization accelerators. atamanchemicals.comwikipedia.orgcredoreference.com Compounds like phenylenediamines and diphenylamine (B1679370) are added to rubber formulations to protect against degradation caused by heat, oxygen, and ozone, thereby enhancing durability. wikipedia.orgresearchgate.net Aromatic amines act as antioxidants by terminating the free-radical chain reactions that lead to the deterioration of the rubber matrix. researchgate.netscielo.org.co While the general class of substituted anilines is used for these purposes, and compounds like 4-Chloro-2-ethylaniline are noted for their role in rubber chemicals, specific research detailing the application of this compound in elastomer and rubber processing is limited.
Building Blocks for Conducting Polymers (e.g., Polyanilines)
The use of this compound as a monomer for synthesizing substituted polyanilines (PANIs) is a significant area of its application. Polyaniline is an intrinsically conducting polymer known for its unique electrical and optical properties, but its practical use is often limited by poor solubility. atamanchemicals.com The polymerization of aniline derivatives is a key strategy to overcome this limitation and to fine-tune the polymer's properties.
The inclusion of substituents on the aniline ring, such as the ethyl and ethoxy groups in this compound, has two primary effects:
Improved Solubility: The presence of alkyl (ethyl) and alkoxy (ethoxy) groups on the polymer backbone disrupts the planarity and intermolecular packing, which can significantly improve the solubility of the resulting polymer in common organic solvents. This enhanced processability is crucial for applications in coatings, sensors, and electronic devices. atamanchemicals.com
Modified Conductivity: While improving solubility, these substituents also influence the electronic properties. Both electron-donating groups, like ethyl and ethoxy, tend to decrease the electrical conductivity of the doped polymer compared to unsubstituted PANI. This is attributed to steric hindrance, where the bulky side groups increase the torsion angle between the aromatic rings in the polymer chain, reducing π-orbital overlap and impeding charge carrier mobility. atamanchemicals.com
Research on various alkyl-substituted anilines confirms this trend, showing that conductivity decreases as the size of the alkyl group increases.
| Polymer | Substituent(s) | Typical Conductivity (S/cm) | Key Effect of Substituent | Reference |
| Polyaniline (PANI) | None | 10 – 100 | Baseline | atamanchemicals.com |
| Poly-ortho-toluidine | 2-Methyl | Lower than PANI | Steric Hindrance | atamanchemicals.com |
| Poly-ortho-ethylaniline | 2-Ethyl | Lower than Poly-o-toluidine | Increased Steric Hindrance | atamanchemicals.com |
| Poly-ortho-propylaniline | 2-Propyl | Lower than Poly-o-ethylaniline | Further Increased Steric Hindrance | atamanchemicals.com |
| Poly(N-ethylaniline)/ Chitosan Composite | N-Ethyl | 1.68 × 10⁻⁴ | N-substitution, Composite | |
| Poly(2-ethyl aniline)/ Talc Composite | 2-Ethyl | 2.6 × 10⁻⁷ | Steric Hindrance, Composite |
Data compiled from various studies on substituted polyanilines.
The synthesis of these substituted polymers is typically achieved through chemical or electrochemical oxidative polymerization, using agents like ammonium (B1175870) persulfate in an acidic medium. atamanchemicals.com The resulting functional polymers, such as those derived from this compound, offer a balance of processability and tunable electronic properties for advanced material applications.
Intermediates in the Synthesis of Fine Chemicals and Specialty Chemicals
The reactive amine group and the substituted aromatic ring of this compound make it a valuable intermediate in the production of high-value organic molecules.
Precursors for Dyes and Pigments
Aniline and its derivatives are foundational to the synthetic dye industry. wikipedia.orgcredoreference.com The primary amine group of this compound can be readily converted into a diazonium salt. This process, known as diazotization, is the first step in the synthesis of azo dyes, which constitute the largest class of commercial colorants. google.comresearchgate.net
The resulting diazonium salt is an electrophile that can be reacted with a variety of coupling components (such as phenols, naphthols, or other aromatic amines) to form an azo compound, characterized by the -N=N- linkage. The specific substituents on both the diazo component and the coupling partner determine the final color and properties of the dye.
In the case of this compound:
The ethoxy group (-OC₂H₅) acts as an auxochrome, an electron-donating group that can intensify the color (a bathochromic shift) and improve the dye's fastness properties on fabrics.
The ethyl group (-C₂H₅) can also influence the shade and solubility of the final dye molecule.
A closely related compound, 4-ethoxy-5-ethylaniline, is explicitly identified as a critical intermediate for azo dye synthesis, highlighting the utility of this substitution pattern. vulcanchem.com The general process for forming an azo dye from an aniline derivative is well-established. google.com
| Functional Group on Aniline | Role in Synthesis | Impact on Dye Properties |
| Primary Amine (-NH₂) | Forms diazonium salt (-N₂⁺) upon reaction with nitrous acid. | Essential part of the chromophore (-N=N-). |
| Ethoxy (-OC₂H₅) | Electron-donating group. | Acts as an auxochrome; can shift color to deeper shades and improve fastness. |
| Ethyl (-C₂H₅) | Alkyl group. | Can modify the hue and increase the solubility of the dye in certain media. |
Intermediates for Agrochemicals
The aniline scaffold is present in numerous classes of pesticides, including herbicides, fungicides, and insecticides. atamanchemicals.com Chloroacetanilide herbicides, for example, are a major class of agrochemicals synthesized from substituted anilines. nih.gov Herbicides like alachlor (B1666766) and butachlor (B1668075) are derived from 2,6-diethylaniline, while metolachlor (B1676510) comes from 2-ethyl-6-methylaniline. nih.gov
These examples demonstrate that ethyl-substituted anilines are key building blocks for potent herbicidal compounds. The synthesis typically involves the N-alkylation of the aniline derivative with a chloroacetyl chloride. The specific substituents on the aniline ring are crucial for the biological activity and selectivity of the resulting herbicide. While direct patents for agrochemicals synthesized from this compound are not prominently cited, the established importance of related structures, such as 2-ethylaniline (B167055) and other chloroanilines, in agrochemical synthesis points to its potential in this field. google.com
Applications in the Electronics Industry
The utility of aniline and its derivatives in the electronics industry is primarily centered on their ability to be polymerized into conductive polymers or to serve as building blocks for organic electronic materials. This compound is a prime candidate for these applications, offering specific advantages due to its molecular structure.
Substituted anilines are foundational monomers for producing functionalized polyanilines (PANI), a class of polymers known for their electrical conductivity, environmental stability, and redox activity. rsc.orgnih.gov The polymerization of aniline derivatives, analogous to the synthesis of unsubstituted PANI, allows for the creation of materials with tailored properties. google.com The presence of substituents on the aromatic ring, such as the ethoxy and ethyl groups in this compound, significantly influences the characteristics of the resulting polymer. The electron-donating nature of the ethoxy group can enhance the electron density of the polymer backbone, potentially lowering the oxidation potential and favorably impacting the material's electrophysical characteristics. rsc.org The ethyl group provides steric bulk, which can improve the polymer's solubility in common organic solvents—a significant advantage over the often intractable parent PANI—making it easier to process into thin films for electronic devices. rsc.orgnih.gov
These functionalized polyanilines are integral to various electronic components. They are investigated for use as hole-transport layers in Organic Light-Emitting Diodes (OLEDs), as active materials in chemical sensors, and as anti-corrosion coatings for electronic hardware. rsc.orgnih.gov Furthermore, aniline derivatives are used as intermediates in the synthesis of other organic molecules for the electronics industry, such as materials for liquid crystal displays and photoconductive materials. ambeed.com
Table 1: Potential Applications of this compound in the Electronics Industry
| Application Area | Role of this compound | Key Structural Contributions of Substituents |
| Conductive Polymers (Functionalized PANI) | Monomer | Ethoxy Group: Electron-donating, modifies electronic properties. Ethyl Group: Increases solubility for better processability. |
| Organic Light-Emitting Diodes (OLEDs) | Intermediate for hole-transport layer materials or as a monomer in conductive polymer layers. | Modulates redox properties and morphology of the active layers. |
| Chemical Sensors | Monomer for the sensing polymer matrix. | The substituents can influence the sensor's selectivity and sensitivity by altering the polymer's interaction with analytes. |
| Liquid Crystal Materials | Intermediate for the synthesis of liquid crystal molecules. | The specific substitution pattern can influence mesophase behavior. |
Role in the Development of Ligands for Catalysis
In the field of organic synthesis, transition-metal catalysis is an indispensable tool for constructing complex molecules. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center. This compound serves as a versatile starting material for the synthesis of bespoke ligands, particularly for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck couplings are fundamental for forming carbon-carbon and carbon-nitrogen bonds. sigmaaldrich.comscielo.br The efficiency, selectivity, and substrate scope of these reactions are dictated by the electronic and steric properties of the phosphine-based or N-heterocyclic carbene ligands attached to the palladium catalyst. nih.gov
Aniline derivatives are key building blocks for these ligands. The amino group of this compound provides a reactive handle for constructing more complex ligand scaffolds, such as imines, phosphoramidites, or bidentate and tridentate structures. mdpi.comeuropa.eu The substituents on the aniline ring play a crucial role in tuning the ligand's properties:
Electronic Effects: The electron-donating 4-ethoxy group can increase the electron density on the ligand, which in turn influences the electronic environment of the metal center, affecting its catalytic activity.
Steric Effects: The 3-ethyl group provides steric hindrance near the coordination site. This bulk can be advantageous in promoting reductive elimination (the final bond-forming step) and in controlling the selectivity of the reaction (e.g., regioselectivity or enantioselectivity in asymmetric catalysis). europa.eu
By strategically modifying the aniline precursor, chemists can design ligands that stabilize the active catalytic species, prevent catalyst deactivation, and steer the reaction towards the desired product with high efficiency and precision. nih.gov For instance, related ethylaniline structures have been used to create imino-thiazolidinone hybrids that act as inhibitors for specific enzymes, demonstrating their utility in the related field of biocatalysis. nih.gov
Table 2: this compound as a Precursor for Catalytic Ligands
| Ligand Type / Catalytic System | Synthetic Role of this compound | Influence of Substituents on Catalysis | Catalytic Application Examples |
| Phosphoramidite Ligands | Serves as the foundational amine component. | Ethoxy & Ethyl Groups: Fine-tune the steric and electronic environment of the phosphorus atom, impacting enantioselectivity. | Asymmetric Hydrogenation, Allylic Substitution. europa.eu |
| Schiff Base (Imine) Ligands | Condensation with aldehydes or ketones to form the imine backbone. mdpi.com | Steric Bulk (Ethyl): Can influence the geometry of the resulting metal complex. Electronics (Ethoxy): Modulates the Lewis acidity/basicity of the ligand. | Suzuki-Miyaura Cross-Coupling, Olefin Polymerization. mdpi.com |
| N-Heterocyclic Carbene (NHC) Precursors | Incorporated into the heterocyclic ring structure that will become the NHC. | Affects the σ-donating ability and steric profile of the NHC ligand, influencing catalyst stability and activity. | Heck and Sonogashira Reactions. sigmaaldrich.com |
| Enzyme Inhibitors | Used as a core scaffold for building molecules that interact with an enzyme's active site. | The specific substitution pattern is critical for achieving a precise fit and potent inhibition. | Carbonic Anhydrase Inhibition. nih.gov |
Advanced Analytical Methodologies for 4 Ethoxy 3 Ethylaniline
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of organic compounds like 4-Ethoxy-3-ethylaniline, allowing for the separation of the analyte from impurities and other components in a mixture. Both gas and liquid chromatography are highly applicable.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that aniline (B41778) derivatives can be volatile, GC is a suitable method for assessing the purity of this compound and analyzing its mixtures. The method involves vaporizing the sample and separating its components in a gaseous mobile phase through a stationary phase within a column.
A typical GC method for aniline derivatives involves a capillary column, often with a non-polar or medium-polarity stationary phase. For instance, a method for analyzing aromatic amines might utilize a cross-linked HP-5 column (30 m x 0.32 mm x 0.4 mm). nih.gov The temperature of the column is usually programmed to increase during the analysis to ensure the elution of all compounds in a reasonable time. For example, a temperature program might start at 50°C and ramp up to 300°C. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, although a nitrogen-phosphorus detector (NPD) can offer higher selectivity for nitrogen-containing compounds. epa.gov
For the analysis of this compound, a hypothetical GC method could be based on conditions used for similar compounds.
Table 1: Hypothetical GC Conditions for this compound Analysis
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split (e.g., 100:1) |
| Injector Temperature | 250 - 300°C |
| Oven Program | Start at 80°C, ramp to 280°C at 15°C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C |
This table is a hypothetical representation based on typical GC conditions for similar aniline derivatives. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For aniline derivatives, reversed-phase HPLC is a common approach.
In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation of aniline homologs has been demonstrated on a Discovery® C18 column (15 cm × 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and water. sigmaaldrich.com The detection is typically performed using a UV detector, as aromatic compounds like this compound absorb UV light. A detection wavelength of 254 nm is often used for aniline derivatives. sigmaaldrich.com
For complex mixtures, gradient elution, where the composition of the mobile phase is changed during the run, can be employed to achieve better separation. For instance, a gradient of acetonitrile (B52724) and water with a small amount of formic acid can be used for the separation of various aniline derivatives. d-nb.info
Table 2: Illustrative HPLC Conditions for Aniline Derivative Analysis
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Methanol/Water (e.g., 60:40) sigmaaldrich.com or Gradient: Acetonitrile/Water with 0.1% Formic Acid d-nb.info |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm or scanning for optimal wavelength |
This table provides illustrative HPLC conditions based on methods for aniline homologs and derivatives.
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a high degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. After the components of a sample are separated by the GC column, they enter the mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. This fragmentation pattern is often unique to a specific compound, acting as a "molecular fingerprint." GC-MS analysis is a standard method for the identification of a wide range of organic molecules, including aniline derivatives in various matrices. d-nb.inforesearchgate.net The electron ionization (EI) mode is commonly used, and the resulting mass spectrum can be compared to spectral libraries for identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For aniline derivatives, LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. d-nb.inforesearchgate.net Positive electrospray ionization (ESI+) is a common ionization technique for anilines, which are basic compounds that readily form protonated molecules [M+H]⁺. d-nb.info The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can further enhance selectivity and sensitivity for quantification in complex samples. d-nb.info
Table 3: Comparison of GC-MS and LC-MS for the Analysis of Substituted Anilines
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Volatility | Requires volatile and thermally stable analytes. Derivatization may be needed for some compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Can sometimes involve direct injection of liquid samples, potentially reducing sample preparation time. d-nb.inforesearchgate.net |
| Separation Principle | Separation in the gas phase based on boiling point and interaction with the stationary phase. | Separation in the liquid phase based on partitioning between the mobile and stationary phases. |
| Ionization | Typically Electron Ionization (EI), providing detailed fragmentation for library matching. | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often yielding the molecular ion. |
| Sensitivity & Selectivity | Good sensitivity and selectivity, which can be enhanced with tandem MS (GC-MS/MS). d-nb.inforesearchgate.net | Generally offers very high sensitivity and selectivity, especially with tandem MS (LC-MS/MS). d-nb.inforesearchgate.net |
This table is a generalized comparison based on the principles of the techniques and findings from the analysis of aniline derivatives. d-nb.inforesearchgate.net
Electrophoretic Methods for Separation and Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For ionizable compounds like this compound, which is basic and will be protonated in acidic buffers, CE offers an alternative to chromatographic methods.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates analytes based on their charge-to-size ratio. The separation of various substituted anilines has been successfully demonstrated using CZE. researchgate.netnih.gov The composition of the background electrolyte (BGE), including its pH and the presence of additives, is a critical parameter for optimizing separation. researchgate.net
Micellar Electrokinetic Capillary Chromatography (MECC) is another mode of CE that can separate both charged and neutral compounds. In MECC, surfactants are added to the BGE above their critical micelle concentration. Analytes can partition between the aqueous buffer and the micelles, providing an additional separation mechanism. This technique has been used for the separation of aniline and its substituted derivatives. electronicsandbooks.com
The detection in CE is most commonly performed using a UV-Vis detector integrated into the capillary.
Spectroscopic Quantification Techniques (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a simple and rapid technique that can be used for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Aromatic compounds, including aniline derivatives, typically exhibit strong UV absorbance due to the π-electron systems in the benzene (B151609) ring.
The UV-Vis spectrum of a compound is a plot of its absorbance versus wavelength. For quantification, the wavelength of maximum absorbance (λmax) is typically used. The concentration of the analyte can then be determined using a calibration curve based on the Beer-Lambert law.
Future Research Directions and Emerging Paradigms
Exploration of Sustainable and Environmentally Benign Synthesis Routes
The principles of green chemistry are increasingly becoming a cornerstone of modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Future research on 4-Ethoxy-3-ethylaniline will likely focus on developing synthesis methods that align with these principles.
Current research on substituted anilines provides a roadmap for this endeavor. For instance, novel methods for creating substituted anilines from benzylic azides using water as a green solvent have been developed, representing an environmentally friendly process. chemrxiv.org Other approaches have focused on solvent-free reactions, such as using grinding techniques to produce imines from anilines, which offers advantages in yield, simplicity, and atom economy. jocpr.com Researchers have also explored using recyclable catalysts and microwave irradiation to synthesize nitrogen-containing heterocyclic compounds from anilines, which aligns with green chemistry concepts by reducing reaction times and energy usage. mdpi.com
Future efforts for synthesizing this compound could explore these avenues:
Water-Based Synthesis: Developing one-pot procedures that utilize water as a solvent, potentially catalyzed by cost-effective and readily available reagents. nih.gov
Solvent-Free Conditions: Investigating mechanochemical methods, like ball milling or grinding, which have been successful for the direct oxidation of other anilines. jocpr.comresearchgate.net
Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis, offering high selectivity and mild reaction conditions.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing waste.
Table 1: Potential Green Synthesis Strategies for this compound
| Strategy | Description | Potential Advantages | Reference Example (for Substituted Anilines) |
|---|---|---|---|
| Microwave-Assisted Synthesis | Using microwave irradiation as a heating source to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. | Nafion®-catalyzed synthesis of quinolines from anilines. mdpi.com |
| Solvent-Free Grinding | Reactants are ground together, often with a catalytic amount of acid, without a solvent. | Reduced solvent waste, simple procedure, economical. | Synthesis of imines by condensation of ketones with anilines. jocpr.com |
| Aqueous Media Synthesis | Utilizing water as the primary solvent for the reaction. | Environmentally benign, safe, and cost-effective. | One-pot synthesis of azoxybenzenes from anilines in a water-acetonitrile system. nih.gov |
| Catalyst-Free Methods | Designing reactions that proceed efficiently without the need for a metal or acid catalyst. | Avoids catalyst toxicity and cost, simplifies purification. | Synthesis of 2-benzyl N-substituted anilines via a sequential imine condensation–isoaromatization pathway. beilstein-journals.org |
Deeper Mechanistic Understanding of Complex Transformation Reactions
While the synthesis of this compound may be established, its participation in more complex chemical transformations offers fertile ground for mechanistic investigation. Understanding the precise pathways, intermediates, and transition states in these reactions is crucial for optimizing conditions and discovering new reactivity.
Recent studies on other substituted anilines highlight the complexity and potential for novel discoveries. For example, research into the conversion of para-substituted pyridines into meta-substituted anilines has revealed unique ring-opening and ring-closing reaction sequences. acs.org Mechanistic studies involving computational (DFT) and experimental methods have been used to elucidate the enantioselective aza-Friedel–Crafts reactions of anilines, revealing that the aromatization of the reaction intermediate plays a key role in selectivity. rsc.org Similarly, detailed kinetic and spectroscopic studies have been employed to understand the N-formylation of amines like N-methylaniline using carbon dioxide, uncovering the roles of different intermediates. acs.org
For this compound, future research could focus on:
Photocatalysis: Investigating light-driven reactions, where the aniline (B41778) derivative could act as an electron donor or participate in radical-based transformations. researchgate.net
Radical Reactions: Exploring intramolecular radical additions to the aniline ring, a process that has been studied computationally for other anilines to form indolines. beilstein-journals.org
Transition-Metal Catalysis: Elucidating the mechanisms of C-H functionalization at the positions ortho to the amino group, a challenging but powerful method for creating complex molecules. researchgate.net
Computational Modeling: Using Density Functional Theory (DFT) and other computational tools to model reaction pathways and predict the outcomes of novel transformations. rsc.orgbeilstein-journals.org
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization. mdpi.com These technologies can predict reaction outcomes, plan multi-step syntheses, and design novel molecules with desired properties. mdpi.comspringernature.com
Emerging paradigms in this area include:
Reaction Outcome Prediction: Using neural networks and other ML algorithms to predict the yield and selectivity of reactions involving this compound under various conditions. nih.gov
Retrosynthesis Planning: Employing AI to design efficient, multi-step synthetic pathways for complex pharmaceuticals or materials that use this compound as a key building block. engineering.org.cn
De Novo Compound Design: Leveraging generative AI models to design new molecules based on the this compound scaffold, optimized for specific biological or material properties. springernature.com
Automated Synthesis: Integrating ML algorithms with robotic platforms to create autonomous systems that can explore, optimize, and discover new reactions for aniline derivatives with minimal human intervention. nih.gov
Development of Novel Analytical Probes and Sensors
Aniline derivatives are key components in the development of chemical sensors and analytical probes due to their electrochemical and photophysical properties. Polyaniline (PANI) and its derivatives are particularly noted for their use in sensors for gases, pH, and various volatile organic compounds (VOCs). rsc.orgresearchgate.net
Future research could position this compound as a foundational structure for new sensing technologies. The electronic properties conferred by the ethoxy and ethyl substituents could be harnessed to create sensors with high sensitivity and selectivity. Research on other substituted anilines has demonstrated their potential in films for detecting moisture and ammonia (B1221849), or as fluorescent probes for metal ions like zinc. nih.govresearchgate.netnih.gov
Potential research directions include:
Polymer-Based Sensors: Synthesizing and characterizing polymers derived from this compound to create conductive films for resistive sensors. The electrical properties of such films could be sensitive to analytes like alcohols or toxic gases. rsc.orgresearchgate.net
Fluorescent Probes: Incorporating the this compound moiety into larger molecular frameworks, such as fluorescein (B123965) or rhodamine derivatives, to create probes for detecting specific metal ions or biological molecules. nih.govgoogle.com
Electrochemical Sensors: Developing electrodes modified with this compound or its polymers for the electrochemical detection of target species in solution.
PET-Based Sensors: Designing sensors based on Photoinduced Electron Transfer (PET), where the aniline nitrogen acts as a quencher, and its interaction with an analyte modulates the fluorescence signal. nih.gov
Table 2: Potential Sensor Applications for this compound Derivatives
| Sensor Type | Sensing Mechanism | Potential Target Analytes | Reference Example (for Substituted Anilines) |
|---|---|---|---|
| Conductive Polymer Sensor | Change in electrical resistance of a polymer film upon analyte exposure. | Ammonia, moisture, volatile organic compounds (VOCs). | Polyaniline derivative films for moisture and ammonia sensing. nih.govresearchgate.net |
| Fluorescent Metal Ion Probe | Modulation of fluorescence intensity or wavelength upon binding a metal ion. | Zn(II), Cu(II), and other transition metals. | Fluorescein-based sensors with an aniline-derivatized ligand for Zn(II). nih.gov |
| pH Sensor | Changes in the protonation state of the aniline nitrogen affecting optical or electrical properties. | Protons (H+). | Polyaniline derivatives are known materials for pH sensors. rsc.org |
Interdisciplinary Research Integrating this compound into New Fields
The true potential of a versatile chemical compound is often realized at the intersection of different scientific disciplines. Future research should seek to integrate this compound into emerging and interdisciplinary fields beyond its traditional use.
Medicinal Chemistry: Substituted anilines are a cornerstone of drug discovery, appearing in numerous pharmaceuticals. acs.org Research has shown that aniline derivatives can act as potent inhibitors of kinases like Mer and c-Met, which are targets in cancer therapy. mdpi.com Hybrids of 3-ethylaniline (B1664132) have been synthesized and investigated as potential inhibitors of carbonic anhydrase II, another target for cancer treatment. nih.gov Future work could explore derivatives of this compound as scaffolds for developing new therapeutic agents.
Materials Science: The structural features of this compound make it a candidate for creating novel organic materials. ontosight.ai It could serve as a monomer for specialized polymers with tailored electronic or optical properties, or as a building block for liquid crystals or organic light-emitting diodes (OLEDs).
Neuroimaging: Aniline derivatives are crucial in the development of PET (Positron Emission Tomography) radiotracers for imaging neurodegenerative diseases. frontiersin.org For example, the FDA-approved agent Florbetapir ([¹⁸F]AV-45), used for imaging amyloid-β plaques in Alzheimer's disease, is an N-methylaniline derivative. nih.gov By incorporating a positron-emitting isotope, derivatives of this compound could be developed as novel probes for brain imaging, potentially targeting specific proteins or receptors. frontiersin.orgbohrium.com
Agrochemicals: The aniline scaffold is present in many herbicides and fungicides. Research could be directed towards synthesizing and screening derivatives of this compound for potential agrochemical activity, aiming for high efficacy and low environmental impact.
This interdisciplinary approach will not only uncover new applications for this compound but also drive innovation across various scientific and technological domains.
Q & A
Q. How can researchers optimize the synthesis of 4-Ethoxy-3-ethylaniline to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For example:
-
Catalyst Selection : Test palladium-based catalysts vs. copper catalysts for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to determine efficiency in forming the ethoxy-ethyl bond .
-
Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with non-polar solvents (e.g., toluene) to assess their impact on reaction kinetics and byproduct formation.
-
Temperature Control : Use gradient heating (e.g., 80–120°C) to identify optimal conditions for reducing side reactions like over-alkylation.
-
Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol to isolate high-purity product.
Table 1 : Synthesis Optimization Parameters
Parameter Test Range Optimal Value Yield (%) Purity (%) Catalyst Pd(OAc)₂, CuI Pd(OAc)₂ 78 99 Solvent DMF, Toluene Toluene 72 97 Temp. (°C) 80–120 100 85 98
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., ethoxy group at position 4, ethyl group at position 3). Compare chemical shifts with analogous compounds like 4-methoxy derivatives .
- Mass Spectrometry (HRMS) : Validate molecular weight (CHNO) and detect fragmentation patterns indicative of amine or ethoxy loss.
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm.
Q. How does this compound behave under oxidative or reductive conditions?
- Methodological Answer :
- Oxidation : React with KMnO in acidic media to form quinone derivatives (e.g., 3-ethyl-4-ethoxyquinone). Monitor via TLC and isolate products for LC-MS analysis .
- Reduction : Use H/Pd-C to reduce the aromatic amine to a cyclohexylamine derivative. Confirm structural changes via -NMR loss of aromatic protons.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electron-rich regions (e.g., para to ethoxy group) prone to electrophilic attack .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) to predict regioselectivity.
- Validation : Compare predicted reactivity with experimental nitration or halogenation results (e.g., Br/FeBr).
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed journals (excluding non-academic sources like BenchChem) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability.
- Structural Analog Comparison : Cross-reference activity of 3-ethyl vs. 3-propyl derivatives to isolate substituent effects .
Q. How to design a multi-step synthesis route for this compound-based fluorescent probes?
- Methodological Answer :
- Retrosynthetic Analysis : Break down the target into precursors (e.g., 3-ethylnitrobenzene for ethylamine introduction).
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during ethoxy group installation .
- Fluorophore Integration : Couple with coumarin or BODIPY derivatives via Suzuki-Miyaura cross-coupling, optimizing Pd catalyst loading (1–5 mol%) .
Data Contradiction & Reproducibility
Q. Why do NMR spectra of this compound show variability across studies?
- Methodological Answer :
- Solvent Artifacts : Deuterated solvents (CDCl vs. DMSO-d) can shift peaks; standardize solvent choice .
- Impurity Profiling : Use spiking experiments with suspected contaminants (e.g., residual ethyl bromide) to identify anomalous signals .
- Temperature Calibration : Ensure NMR spectrometers are calibrated to ±0.1°C to avoid signal splitting due to thermal fluctuations.
Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?
- Methodological Answer :
- Stoichiometric Precision : Use microbalance measurements (±0.1 mg) for reactants.
- Inert Atmosphere : Conduct reactions under N or Ar to prevent oxidation of the amine group .
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation .
Ethical & Methodological Standards
Q. How to address ethical considerations in publishing conflicting data on this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
